2,6-Difluoro-4-methoxyphenol

Overview

Description

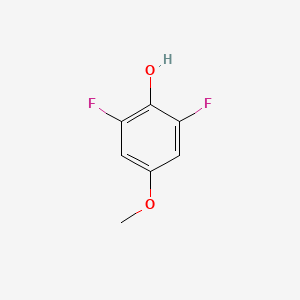

2,6-Difluoro-4-methoxyphenol is an organic compound with the molecular formula C7H6F2O2. It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 2,6-difluorophenol with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic attack by methanol to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and boron tribromide (BBr3) are employed for substitution reactions

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone and other reduced forms.

Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have shown that 2,6-difluoro-4-methoxyphenol exhibits significant antiviral properties. Specifically, it has been investigated for its effectiveness against the human immunodeficiency virus (HIV). In a study, compounds containing the 4-methoxy-2,6-difluorophenyl moiety demonstrated enhanced antiviral activity compared to their non-fluorinated counterparts, with effective concentrations ranging from 22 to 55 nM .

Antioxidant Properties

This compound also plays a role in the development of polyphenol-containing nanoparticles, which are recognized for their antioxidant properties. These nanoparticles have potential applications in drug delivery systems and therapeutic interventions due to their ability to interact with various biological materials .

Materials Science

Synthesis of Functional Materials

this compound is utilized in the synthesis of functional materials, particularly in creating coatings and polymers with enhanced properties. Its fluorinated structure contributes to improved chemical resistance and stability of the resulting materials. Research indicates that fluorinated phenolic compounds can be integrated into polymer matrices to enhance thermal stability and mechanical properties .

Environmental Applications

Biodegradability Studies

Research on the environmental impact of this compound has focused on its biodegradability and potential toxicity. Studies indicate that while it is not highly mobile in soil due to low water solubility, it may pose risks if released into aquatic environments . Understanding its degradation pathways is crucial for assessing its environmental safety.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of fluorinated phenolic compounds were tested against HIV strains. The study revealed that derivatives of this compound exhibited up to tenfold increases in antiviral activity compared to non-fluorinated analogs. This highlights the importance of fluorine substitution in enhancing biological activity .

Case Study 2: Material Development

A research team developed a new polymer composite incorporating this compound as a key additive. The resulting material demonstrated significant improvements in thermal stability and resistance to chemical degradation when exposed to harsh environments. This application underscores the compound's utility in developing advanced materials for industrial applications .

Data Tables

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components .

Comparison with Similar Compounds

- 2,3-Difluoro-4-methoxyphenol

- 2,6-Difluorophenol

- 3,5-Difluoro-4-hydroxyanisole

Comparison: 2,6-Difluoro-4-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. Compared to 2,3-Difluoro-4-methoxyphenol, the 2,6-isomer exhibits different reactivity and stability. The presence of the methoxy group at the 4 position also differentiates it from 2,6-Difluorophenol, which lacks this functional group .

Biological Activity

2,6-Difluoro-4-methoxyphenol is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of approximately 160.12 g/mol. This compound features a methoxy group (-OCH₃) and two fluorine atoms substituted on the aromatic ring, specifically at the 2 and 6 positions relative to the methoxy group at position 4. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances the compound's stability and reactivity, allowing it to modulate various biochemical pathways. Notably, it has been shown to influence oxidative stress responses by interacting with reactive oxygen species (ROS) and affecting inflammatory processes.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit anti-tumor and anti-inflammatory effects. For instance, studies have demonstrated its potential in synthesizing ligands for metal complexes that are used in aromatic C−F hydroxylation reactions, which could have implications in drug development. Additionally, its derivatives have shown promise as antiviral agents, particularly against human immunodeficiency virus (HIV). A study reported that compounds incorporating the 4-methoxy-2,6-difluorophenyl structure exhibited nanomolar activity against HIV strains with minimal toxicity .

Case Studies

- Antiviral Activity : A series of compounds including this compound were tested for their anti-HIV activity. The most promising derivatives showed effective inhibition with EC50 values ranging from 2 nM to 55 nM against various strains of HIV. These results suggest that modifications at the phenolic position can significantly enhance antiviral efficacy while maintaining low cytotoxicity .

- Oxidative Stress Modulation : In cellular models, this compound has been linked to the modulation of oxidative stress responses. By influencing ROS levels, the compound may play a role in protecting cells from oxidative damage, which is crucial for developing therapies for diseases characterized by oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,4-Difluoro-6-methoxyphenol | Methoxy group at position 6; fluorines at positions 2 and 4 | Different substitution pattern affects reactivity |

| 3,5-Difluoro-4-hydroxyanisole | Hydroxyl group instead of a methoxy group | Exhibits different biological activities due to hydroxyl presence |

| 2,6-Dichloro-4-methoxyphenol | Chlorine atoms instead of fluorine | Different halogenation leads to distinct chemical properties |

| 1,5-Difluoro-2,4-dimethoxybenzene | Two methoxy groups; fluorines at positions 1 and 5 | Increased steric hindrance may affect reactivity |

This table illustrates how variations in substitution can lead to significant differences in biological activity and chemical behavior.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,6-Difluoro-4-methoxyphenol in laboratory settings?

- Methodological Answer : Follow guidelines from fragrance safety assessments, such as those by the Research Institute for Fragrance Materials (RIFM), which recommend using personal protective equipment (PPE), proper ventilation, and limiting exposure to acceptable levels. Safety data sheets for structurally similar compounds (e.g., 2-Methoxy-4-methylphenol) suggest avoiding skin contact and using chemical fume hoods during synthesis .

Q. What synthetic routes are available for this compound, and how can purity be ensured?

- Methodological Answer : Common routes include electrophilic aromatic substitution or fluorination of methoxyphenol derivatives. Purification can be achieved via column chromatography or recrystallization. Purity validation should employ HPLC (High-Performance Liquid Chromatography) with UV detection, complemented by H/F NMR to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Utilize standardized databases like PubChem and NIST Chemistry WebBook for reference data. Key properties to measure include:

Advanced Research Questions

Q. How can this compound be utilized in designing liquid crystal polymers for electric field-responsive materials?

- Methodological Answer : In a study by Li et al. (2022), the compound was integrated into cholesteric liquid crystal fluoropolymers to create surface patterns under DC electric fields. Researchers should:

- Optimize monomer ratios (e.g., with acrylate derivatives) for phase stability.

- Use polarized optical microscopy (POM) and X-ray diffraction (XRD) to analyze alignment.

- Apply electric fields (e.g., 1–5 V/µm) to evaluate droplet manipulation efficacy .

Q. What strategies resolve contradictions in reported bioactivity or toxicity data for fluorinated phenolic compounds?

- Methodological Answer :

- Conduct dose-response studies to clarify threshold effects.

- Compare assay conditions (e.g., cell lines, exposure durations) across studies.

- Use metabolomics to identify degradation products or reactive intermediates that may influence toxicity. Reference RIFM’s criteria for fragrance safety evaluation to standardize experimental designs .

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in electrophilic reactions?

- Methodological Answer :

- Perform computational modeling (DFT calculations) to map electron density distribution.

- Experimentally validate using nitration or halogenation reactions, monitoring regioselectivity via LC-MS.

- Compare with non-fluorinated analogs (e.g., 4-methoxyphenol) to isolate fluorine’s electronic effects .

Q. What analytical techniques are critical for detecting trace impurities in this compound during scale-up synthesis?

- Methodological Answer :

- Employ GC-MS (Gas Chromatography-Mass Spectrometry) for volatile byproducts.

- Use ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) to screen for metal catalysts.

- Validate with orthogonal methods like F NMR for fluorine-specific impurity profiling .

Q. Data Reliability and Reproducibility

Q. How can researchers ensure the reproducibility of spectroscopic data for this compound?

- Methodological Answer :

- Standardize solvent systems and instrument parameters (e.g., NMR field strength, MS ionization mode).

- Deposit raw data in open-access repositories (e.g., PubChem) and cross-check with NIST reference spectra.

- Report detailed experimental conditions (e.g., temperature, concentration) to minimize variability .

Properties

IUPAC Name |

2,6-difluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCPGVDPXCHXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390778 | |

| Record name | 2,6-Difluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-93-7 | |

| Record name | 2,6-Difluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.